2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid
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Overview
Description
2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid is an organic compound with a complex structure that includes both phenoxy and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy groups can yield quinones, while reduction of the carboxylic acids can produce alcohols.
Scientific Research Applications
2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes and receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride
- Benzene-1,4-diamine,5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione
Uniqueness
2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including materials science and pharmaceuticals.
Properties
CAS No. |
89216-66-0 |
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Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenoxy)terephthalic acid |
InChI |
InChI=1S/C17H16O6/c1-10(2)22-12-4-6-13(7-5-12)23-15-9-11(16(18)19)3-8-14(15)17(20)21/h3-10H,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
FCRFNKDATPMHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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